2-(Furan-2-yl)-5-(pyrrolidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
2-(Furan-2-yl)-5-(pyrrolidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound that features a unique combination of furan, pyrrolidine, p-tolyl, thiazole, and triazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)-5-(pyrrolidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic reactions. One common approach starts with the preparation of the furan and pyrrolidine intermediates, followed by their coupling with a thiazole-triazole core. The reaction conditions often require the use of catalysts, such as palladium, and specific solvents to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(Furan-2-yl)-5-(pyrrolidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyrrolidine moiety can be reduced to form secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the thiazole and triazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while nucleophilic substitution can introduce various functional groups into the thiazole and triazole rings .
Scientific Research Applications
2-(Furan-2-yl)-5-(pyrrolidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(Furan-2-yl)-5-(pyrrolidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Similar Compounds
- 2-(Furan-2-yl)-5-(pyrrolidin-1-ylmethyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- 2-(Furan-2-yl)-5-(piperidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Uniqueness
2-(Furan-2-yl)-5-(pyrrolidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(furan-2-yl)-5-[(4-methylphenyl)-pyrrolidin-1-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S/c1-13-6-8-14(9-7-13)16(23-10-2-3-11-23)17-19(25)24-20(27-17)21-18(22-24)15-5-4-12-26-15/h4-9,12,16,25H,2-3,10-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWNZCRLPXBUEP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)C4=CC=CO4)S2)O)N5CCCC5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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